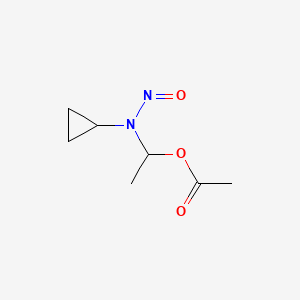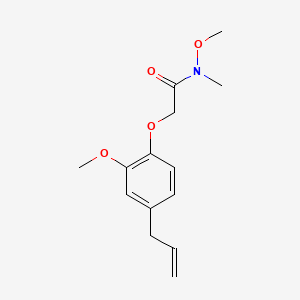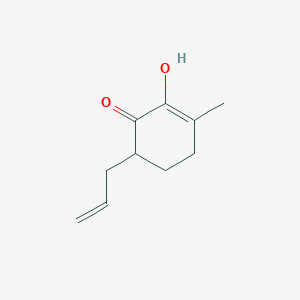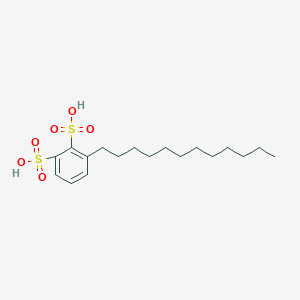![molecular formula C18H18O3 B14354822 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-60-3](/img/structure/B14354822.png)
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a diketone precursor, such as acetylacetone, by deprotonation with a strong base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.
化学反应分析
Types of Reactions
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione has several scientific research applications:
作用机制
The mechanism of action of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its aromatic moiety allows for interactions with various biological receptors, influencing cellular pathways and functions .
相似化合物的比较
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a phenoxyphenyl group.
2-Pentene, 4-methyl-: An aliphatic compound with a similar carbon backbone but lacking the aromatic component.
Uniqueness
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is unique due to its combination of aromatic and aliphatic features, which confer distinct chemical reactivity and biological activity. This dual nature allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
属性
CAS 编号 |
90137-60-3 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
3-[(4-phenoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C18H18O3/c1-13(19)18(14(2)20)12-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3 |
InChI 键 |
WEMRFMKDWUGKNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)


![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)


